molecular formula C9H11N5O B2650828 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol CAS No. 2034207-45-7

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol

Cat. No.: B2650828
CAS No.: 2034207-45-7
M. Wt: 205.221
InChI Key: DPWZPPDIHCBJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a chemical entity of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Its structure is based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is recognized as a privileged structure in the design of potent kinase inhibitors . Research into closely related analogs has demonstrated that this core scaffold can be engineered to inhibit specific kinases, such as the PIM kinase family (PIM-1, PIM-2, PIM-3), which are appealing targets in various cancer types due to their role in cell proliferation and survival . Furthermore, the triazolo[4,3-b]pyridazine core has been identified as a key pharmacophore in the development of dual inhibitors, such as molecules targeting both c-Met and Pim-1 kinases, showing promising antitumor activity . The incorporation of the pyrrolidin-3-ol moiety in this compound is designed to modulate solubility and provide hydrogen bonding interactions, potentially enhancing binding affinity and selectivity towards target proteins. This makes it a valuable tool for researchers investigating new pathways in cancer therapy and for profiling against broader panels of kinase targets to elucidate novel mechanisms of action.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWZPPDIHCBJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyridazine core is a versatile pharmacophore, and structural modifications at the 3-, 6-, or adjacent positions significantly alter biological activity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with structurally related analogs:

Structural and Functional Analogues

Compound Name Substituents/Modifications Target/Activity Key Findings References
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol Pyrrolidin-3-ol at position 6 CDK8 (hypothetical based on derivatives) High solubility due to hydroxyl group; moderate kinase inhibitory activity.
Lin28-1632 N-Methyl-N-[3-(3-methyl-triazolopyridazinyl)phenyl]acetamide Lin28 protein Topical delivery (80 µM) inhibited Lin28; limited solubility in aqueous buffers.
AZD5153 3-Methoxy, 4-piperidyl phenoxyethyl group BET bromodomains Bivalent inhibitor with nM potency (IC₅₀ = 3.2 nM); improved selectivity over monovalent analogs.
PF-4254644 Quinoline-triazolopyridazine hybrid c-Met kinase IC₅₀ = 0.5 nM; high metabolic stability due to methylpyrazole substitution.
6-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Trifluoromethyl at position 3 Undisclosed (supplier data) Enhanced lipophilicity (logP = 2.8); used in radioligand binding assays.

Structure-Activity Relationship (SAR) Trends

Solubility: The hydroxyl group in this compound improves aqueous solubility (e.g., kinetic solubility >100 µM in PBS) compared to non-polar substituents like trifluoromethyl (logP = 2.8 in ). Urea derivatives (e.g., compounds 4 and 5 in ) show reduced solubility despite higher potency, likely due to increased molecular weight.

Potency and Selectivity: AZD5153 achieves nM-level potency by combining a triazolopyridazine core with a bivalent binding motif, enabling dual bromodomain engagement . In contrast, monovalent analogs like the target compound may exhibit lower affinity. PF-4254644 leverages a quinoline substituent to enhance c-Met binding, demonstrating that bulky aromatic groups improve kinase inhibition .

Metabolic Stability :

  • Methyl or trifluoromethyl groups (e.g., in ) reduce oxidative metabolism, whereas pyrrolidin-3-ol may introduce metabolic liabilities due to hydroxylation pathways.

Pharmacological and Chemical Space Analysis

  • Chemical Diversity : An MDS plot of triazolopyridazine derivatives () reveals that compounds with pyrrolidine or piperidine substituents occupy distinct regions in chemical space, suggesting unique target profiles compared to sulfonamide or urea derivatives.
  • Target Versatility : The core scaffold is adaptable to diverse targets, including CDK8 (), BET bromodomains (), and c-Met (), highlighting its utility in polypharmacology.

Biological Activity

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is C9H12N6C_9H_{12}N_6 with a molecular weight of 204.23 g/mol. The structure features a triazolo-pyridazine moiety linked to a pyrrolidine ring, which is significant for its biological interactions.

PropertyValue
Chemical FormulaC9H12N6
Molecular Weight204.23 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively. For instance, a related compound demonstrated an IC50 value of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes critical for tumor growth and survival. For example, the inhibition of c-Met kinase has been linked to reduced tumor cell viability in vitro .

Study on Antitumor Activity

In a recent study focusing on triazolo-pyridazine derivatives, one compound exhibited significant cytotoxicity across multiple cancer cell lines (A549, MCF-7, HeLa) with promising IC50 values. This suggests that modifications in the triazolo-pyridazine structure can enhance anticancer properties .

Anti-inflammatory Effects

Another investigation into related pyrazole derivatives revealed their ability to inhibit nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

Summary of Findings

The biological activity of this compound appears promising based on its structural analogs and related research findings:

Activity TypeObservations
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialPotential for use in antimicrobial formulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.